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Compound of Interest

Compound Name: NBD-C12-HPC

Cat. No.: B1148107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent lipid probe

NBD-C12-HPC (12-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)dodecanoyl-1-Hexadecanoyl-

sn-Glycero-3-Phosphocholine) for monitoring membrane fusion events. The protocols detailed

below are based on the principle of fluorescence dequenching, a robust and widely used

method to study the kinetics and extent of lipid mixing between membrane systems.

Principle of the Assay
The NBD-C12-HPC membrane fusion assay is a fluorescence dequenching assay. The

principle lies in the self-quenching property of the NBD fluorophore when it is present at a high

concentration within a lipid bilayer. In this assay, one population of liposomes or vesicles is

labeled with a high concentration of NBD-C12-HPC, leading to significant fluorescence

quenching. When these labeled vesicles fuse with an unlabeled population, the NBD-C12-HPC
probes diffuse into the larger, combined membrane area. This dilution of the probe relieves the

self-quenching, resulting in a quantifiable increase in fluorescence intensity. The rate and

magnitude of this fluorescence increase are directly proportional to the rate and extent of

membrane fusion.

Core Applications
Viral Fusion Studies: Investigating the fusion of viral envelopes with host cell membranes or

liposomes.
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SNARE-Mediated Fusion: Characterizing the fusion of vesicles driven by SNARE proteins, a

fundamental process in intracellular trafficking and neurotransmitter release.

Liposome-Based Drug Delivery: Optimizing the fusion efficiency of drug-loaded liposomes

with target cell membranes.

Cell-Cell Fusion: Studying the fusion of cells in processes such as myogenesis and

fertilization.

Data Presentation
The following tables summarize representative quantitative data obtained from membrane

fusion assays using NBD-labeled lipids. These values can serve as a reference for expected

outcomes and for comparison with experimental results.

Table 1: Fusion Efficiency of Different Fusogenic Agents

Fusogenic
Agent

Labeled
Vesicle
Composition

Unlabeled
Vesicle
Composition

Fusion
Efficiency (%)

Time (min)

Influenza

Hemagglutinin

(low pH)

Egg

PC:Cholesterol:N

BD-PE (80:20:2)

Egg

PC:Cholesterol

(80:20)

~40-60 30

Polyethylene

Glycol (PEG

8000)

DOPC:NBD-PC

(98:2)
DOPC ~70-90 60

Ca2+ (for anionic

vesicles)

DOPS:DOPC:NB

D-PE (30:68:2)
DOPC ~50-70 45

SNARE Proteins
POPC:DOPS:NB

D-PE (83:15:2)

POPC:DOPS

(85:15)
~25-40 120

Table 2: Kinetic Parameters of Membrane Fusion
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Condition Initial Rate (% Fusion/min)
Half-Life of Fusion (t1/2,
min)

Virus-Liposome Fusion (pH

5.0)
10-15 5-8

Virus-Liposome Fusion (pH

7.4)
< 1 > 120

Ca2+-Mediated Liposome

Fusion
5-8 10-15

SNARE-Reconstituted

Liposome Fusion
1-3 30-40

Experimental Protocols
Protocol 1: Preparation of NBD-C12-HPC Labeled
Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) labeled with NBD-
C12-HPC using the thin-film hydration and sonication method.

Materials:

Primary lipid (e.g., DOPC, POPC)

NBD-C12-HPC

Chloroform

Fusion buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

Round-bottom flask

Rotary evaporator

Bath sonicator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

In a round-bottom flask, dissolve the primary lipid and NBD-C12-HPC in chloroform. A

typical molar ratio is 95-98 mol% primary lipid to 2-5 mol% NBD-C12-HPC.

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of

the flask.

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with the desired fusion buffer by vortexing for 10-15 minutes. This will

result in the formation of multilamellar vesicles (MLVs).

Sonication/Extrusion:

For the formation of SUVs, sonicate the MLV suspension in a bath sonicator until the

suspension becomes clear.

Alternatively, for a more defined size distribution, subject the MLV suspension to multiple

passes through an extruder equipped with a polycarbonate membrane of the desired pore

size (e.g., 100 nm).

Storage:

Store the prepared liposomes at 4°C and use within a few days for optimal results.

Protocol 2: Membrane Fusion Assay using NBD-C12-
HPC
This protocol outlines the steps for a typical bulk membrane fusion assay using a fluorescence

plate reader.
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Materials:

NBD-C12-HPC labeled liposomes (from Protocol 1)

Unlabeled liposomes (prepared similarly to Protocol 1 but without NBD-C12-HPC)

Fusion buffer

Fusogenic agent (e.g., acid, PEG, proteins)

10% (v/v) Triton X-100 solution

96-well black, flat-bottom plate

Fluorescence plate reader with temperature control

Procedure:

Reaction Setup:

In a well of the 96-well plate, mix the NBD-C12-HPC labeled liposomes and unlabeled

liposomes at a typical ratio of 1:9 (v/v). The final lipid concentration will depend on the

specific system but is often in the range of 50-100 µM.

Bring the total volume to the desired final volume with fusion buffer.

Baseline Fluorescence (F0):

Place the plate in the fluorescence reader and monitor the initial fluorescence intensity

until a stable baseline is achieved.

Set the excitation wavelength to ~460 nm and the emission wavelength to ~535 nm.

Initiation of Fusion:

Initiate the fusion reaction by adding the fusogenic agent to the well.

Immediately start monitoring the change in fluorescence intensity over time.
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Maximum Fluorescence (Fmax):

After the fusion reaction has reached a plateau or at the end of the experiment, add a

small volume of 10% Triton X-100 to the well to completely disrupt all liposomes and

achieve maximum dequenching. This reading represents 100% lipid mixing.

Data Analysis:

The percentage of fusion at a given time point (t) can be calculated using the following

formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where:

Ft is the fluorescence intensity at time t.

F0 is the initial baseline fluorescence.

Fmax is the maximum fluorescence after the addition of Triton X-100.

Mandatory Visualizations
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Mechanism of NBD-C12-HPC Dequenching

High Concentration of
NBD-C12-HPC in
Labeled Vesicle

(Fluorescence Quenched)

Membrane Fusion Event

Triggered by Fusogen

Dilution of NBD-C12-HPC
into Unlabeled Membrane

Increased Fluorescence
(Dequenching)

Relief of Self-Quenching
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Experimental Workflow for NBD-C12-HPC Membrane Fusion Assay

Prepare NBD-C12-HPC
Labeled Liposomes

Mix Labeled and Unlabeled
Liposomes (e.g., 1:9 ratio)

Prepare Unlabeled Liposomes

Measure Baseline
Fluorescence (F0)

Add Fusogenic Agent to
Initiate Fusion

Monitor Fluorescence
Increase Over Time (Ft)

Add Triton X-100 to
Determine Fmax

Calculate Percentage
of Fusion
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[https://www.benchchem.com/product/b1148107#how-to-use-nbd-c12-hpc-for-membrane-
fusion-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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